B1575458 Protein timeless homolog (848-856)

Protein timeless homolog (848-856)

Cat. No. B1575458
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Protein timeless homolog

Scientific Research Applications

Protein Structure Prediction

  • AlphaFold's Impact : The development of AlphaFold, a neural network-based model, has significantly advanced the prediction of protein structures, including those like the Protein timeless homolog, with atomic accuracy. This model incorporates physical and biological knowledge about protein structure into its deep learning algorithm, facilitating accurate predictions even in the absence of known similar structures (Jumper et al., 2021).

Evolutionary Classification of Protein Domains

  • ECOD Database : The Evolutionary Classification of protein Domains (ECOD) database groups domains primarily by evolutionary relationships, rather than topology. This classification aids in understanding the evolution and structure of proteins, including the Protein timeless homolog, and highlights homology between domains of differing topologies (Cheng et al., 2014).

Homology and Sequence Analysis

  • Statistical Physics of Protein Sequences : The application of inverse statistical physics to protein sequences, including homologous sequences like Protein timeless homolog, allows for the extraction of information about evolutionary constraints, function, and structure. This approach is particularly useful for understanding the evolutionarily conserved aspects of these proteins (Cocco et al., 2017).
  • Challenges in Homology Search : Research on the profile hidden Markov model method HMMER3 has highlighted the complexities involved in assigning homologous sequences to protein families. This research is pertinent to understanding the classification of proteins like the Protein timeless homolog (Mistry et al., 2013).

Homology Modeling

  • SWISS-MODEL : SWISS-MODEL provides automated homology modeling, useful for proteins like Protein timeless homolog. The server has been continuously developed to include the modeling of protein complexes and incorporates new algorithms for reliable modeling (Waterhouse et al., 2018).
  • EVfold and 3D Structure Prediction : EVfold is a method that uses evolutionary sequence variation to compute 3D structures of proteins, including Protein timeless homolog. It leverages sequence homologs to infer residue pair couplings, aiding in the accurate prediction of protein structures (Marks et al., 2011).

properties

sequence

AILAHLNTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Protein timeless homolog (848-856)

Origin of Product

United States

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